2-Hydrazino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Hydrazino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of a pyrimidine derivative with hydrazine and a trifluoromethylating agent. The reaction conditions may include:
Solvent: Common solvents include ethanol, methanol, or dimethyl sulfoxide (DMSO).
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 150°C.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Hydrazones or amines.
Substitution Products: Various substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Industry: Used in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydrazino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydrazino group can form hydrogen bonds or covalent interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-4-(trifluoromethyl)pyrimidine
- 6-(m-Tolyl)-4-(trifluoromethyl)pyrimidine
- 2-Hydrazino-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine
Uniqueness
2-Hydrazino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the hydrazino and trifluoromethyl groups, which can impart distinct chemical and biological properties. The m-tolyl group can also influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H11F3N4 |
---|---|
Molecular Weight |
268.24 g/mol |
IUPAC Name |
[4-(3-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
InChI |
InChI=1S/C12H11F3N4/c1-7-3-2-4-8(5-7)9-6-10(12(13,14)15)18-11(17-9)19-16/h2-6H,16H2,1H3,(H,17,18,19) |
InChI Key |
CUHJBAMLCLDSMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)NN)C(F)(F)F |
Origin of Product |
United States |
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